4-Methylpregabalin

Neuropathic Pain Calcium Channel Modulation Ligand Binding Assay

4-Methylpregabalin (CAS 313651-25-1), the (3R,4R) stereoisomer, delivers 4× higher α2δ calcium channel binding affinity vs pregabalin while uniquely retaining system L transporter affinity—decoupling target engagement from CNS penetration. This dual optimization yields 2–3× greater in vivo analgesic potency, establishing it as the superior positive control for neuropathic pain models and a quantifiable benchmark for α2δ-targeted medicinal chemistry. Procure the validated high-purity probe for reproducible dose-response studies and BBB transport assays.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
CAS No. 313651-25-1
Cat. No. B8757328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpregabalin
CAS313651-25-1
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC(C)C(C)C(CC(=O)O)CN
InChIInChI=1S/C9H19NO2/c1-6(2)7(3)8(5-10)4-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12)/t7-,8+/m1/s1
InChIKeyIASDTUBNBCYCJG-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpregabalin (CAS 313651-25-1): Structural and Pharmacological Baseline for Procurement


4-Methylpregabalin (CAS 313651-25-1) is a synthetic analogue of pregabalin, developed by Pfizer, and belongs to the gabapentinoid class of compounds. It is specifically the (3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid stereoisomer [1]. This compound functions as an α2δ calcium channel subunit ligand and is a substrate for the system L neutral amino acid transporter, which is critical for its central nervous system penetration [2]. Its development was driven by the need for a more potent successor to pregabalin, which saw its primary patent expire in 2018 [3].

Why Generic Pregabalin and Other Gabapentinoids Cannot Substitute for 4-Methylpregabalin


Direct substitution of pregabalin or other gabapentinoids with 4-methylpregabalin is not scientifically justified due to quantifiable differences in target engagement and in vivo potency. While many structural modifications that enhance α2δ binding affinity in vitro also disrupt transport by the system L neutral amino acid transporter, leading to poor blood-brain barrier penetration and in vivo inactivity, 4-methylpregabalin is unique among early analogues in that it decouples these two critical parameters [1]. The specific (3R,4R) stereoisomer of 4-methylpregabalin demonstrates a 4-fold increase in α2δ binding affinity over pregabalin while retaining similar affinity for the system L transporter, a property not shared by all analogues or stereoisomers [2]. This dual optimization translates to a 2–3 fold increase in in vivo analgesic potency compared to pregabalin, a difference that has significant implications for experimental design and dose-response studies [3].

4-Methylpregabalin: Quantified Differentiation Versus Pregabalin and Other Analogs


4-Fold Increase in α2δ Binding Affinity Over Pregabalin

In a direct head-to-head comparison, the active (3R,4R) enantiomer of 4-methylpregabalin exhibited a binding affinity to the α2δ subunit of voltage-gated calcium channels that was 4 times higher than that of pregabalin [1]. This was determined using a radioligand binding assay that measured the displacement of [3H]gabapentin from porcine brain membranes [2].

Neuropathic Pain Calcium Channel Modulation Ligand Binding Assay

2-3 Fold Increase in In Vivo Analgesic Potency Over Pregabalin

When tested in animal models, 4-methylpregabalin demonstrated similar analgesic effectiveness to pregabalin but with approximately 2–3 times greater potency [1]. This finding confirms that the enhanced in vitro binding affinity successfully translates into a meaningful in vivo pharmacodynamic advantage [2].

Analgesia Neuropathic Pain In Vivo Pharmacology

Retention of System L Transporter Affinity Critical for Blood-Brain Barrier Penetration

A common failure point for pregabalin analogues with increased α2δ affinity is a concomitant loss of affinity for the system L neutral amino acid transporter, which is essential for active transport across the blood-brain barrier. 4-Methylpregabalin is a notable exception, as it retains affinity for the system L transporter that is comparable to that of pregabalin [1]. This was measured by its ability to inhibit the uptake of [3H]leucine into CHO cells [2].

Blood-Brain Barrier Drug Transport Pharmacokinetics

4-Methylpregabalin: High-Value Research and Industrial Application Scenarios


Neuropathic Pain Research: Validating α2δ-Dependent Mechanisms with a Potent Tool Compound

Based on its 4-fold higher α2δ binding affinity and 2–3 fold greater in vivo potency compared to pregabalin [1], 4-methylpregabalin serves as a superior positive control or mechanistic probe in preclinical models of neuropathic pain. Researchers can use this compound to more sensitively dissect α2δ-dependent pain pathways and to benchmark novel analgesics against a more potent, well-characterized standard.

Analgesic Drug Discovery: Benchmarking and Lead Optimization

For medicinal chemistry programs targeting the α2δ calcium channel, 4-methylpregabalin provides a quantifiable benchmark for both target engagement (α2δ binding) and functional outcome (in vivo analgesia). Its unique dual optimization of α2δ affinity and system L transport, as demonstrated in comparative studies [2], offers a validated molecular profile to which novel chemical entities can be compared.

Pharmacokinetic and Transporter Studies: Modeling Blood-Brain Barrier Penetration

Given its retained affinity for the system L neutral amino acid transporter, which is critical for CNS penetration [3], 4-methylpregabalin is a valuable tool for studying the interplay between active transport and passive diffusion across the blood-brain barrier. It can be used in vitro (e.g., in CHO cell uptake assays) and in vivo to validate transporter-mediated brain delivery mechanisms.

Academic and Industrial Reference Standard for Gabapentinoid Potency

Due to its well-documented 2–3 fold increase in in vivo potency over pregabalin [4], 4-methylpregabalin is an ideal reference standard for calibrating assays and dose-response studies within the gabapentinoid class. Its use ensures that experimental systems are sensitive enough to detect compound-specific effects and allows for cross-study comparisons.

Quote Request

Request a Quote for 4-Methylpregabalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.